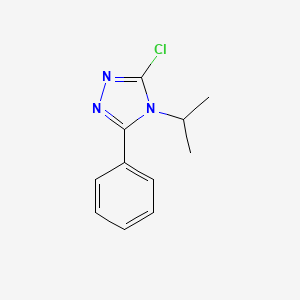
3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole
Descripción general
Descripción
3-chloro-5-phenyl-4-(propan-2-yl)-4H-1,2,4-triazole, also known as CPPT, is a heterocyclic organic compound with a wide range of applications in the field of organic chemistry. It is a highly reactive compound and can be used in a variety of synthetic reactions to produce a variety of products. CPPT is a versatile reagent, and its use in organic synthesis has been increasing in recent years due to its unique properties.
Aplicaciones Científicas De Investigación
Antifungal Applications
Research has shown that 1,2,3-triazole derivatives exhibit significant antifungal properties. For example, a study on the synthesis of ten 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols demonstrated promising antifungal activity against different Candida species, highlighting the potential of triazole derivatives in developing new antifungal agents (R. Lima-Neto et al., 2012).
Corrosion Inhibition
Triazole derivatives have also been explored for their corrosion inhibition properties. A study found that 4H-triazole derivatives effectively protected mild steel surfaces from corrosion in hydrochloric acid, indicating their potential as corrosion inhibitors (F. Bentiss et al., 2007).
Polymorphism and Crystal Engineering
The study of polymorphism and isostructurality in biologically active triazole derivatives reveals insights into molecular conformation, intermolecular interactions, and crystal packing, which are crucial for the design of pharmaceutical compounds (L. Mazur et al., 2017).
Luminescent Materials
Triazole compounds have been synthesized and characterized for their potential as luminescent materials. A study on luminescent rhenium tricarbonyl complexes with 1,2,3-triazole ligands demonstrated the complexes' emission properties, suggesting applications in lighting and display technologies (Baljinder S. Uppal et al., 2011).
Antimicrobial Properties
Newly synthesized thiazole derivatives of triazoles have shown strong antifungal and antibacterial activity against several pathogens, underscoring the potential of triazole derivatives in developing new antimicrobial treatments (G. Turan-Zitouni et al., 2005).
Propiedades
IUPAC Name |
3-chloro-5-phenyl-4-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8(2)15-10(13-14-11(15)12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVYAJPRZHFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212925 | |
| Record name | 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1087792-43-5 | |
| Record name | 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(1-methylethyl)-5-phenyl-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



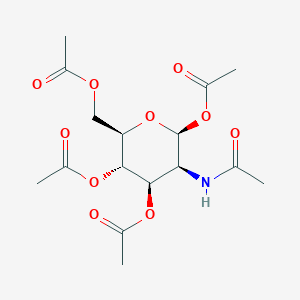
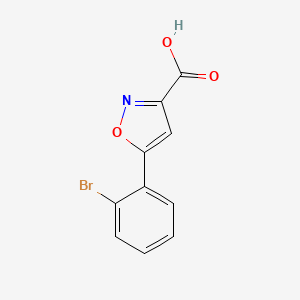

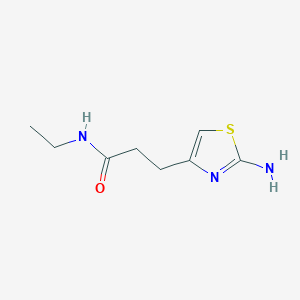
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1519100.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)
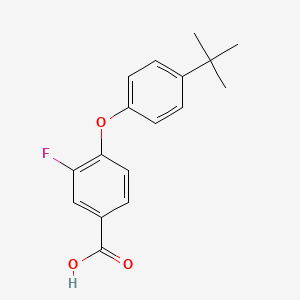

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)
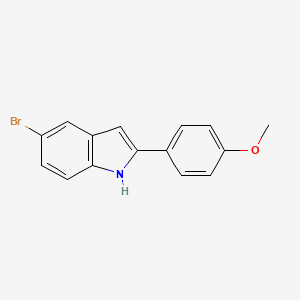
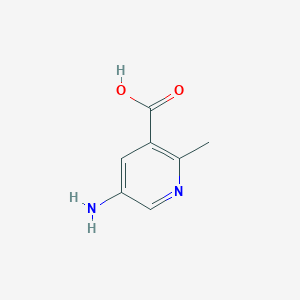
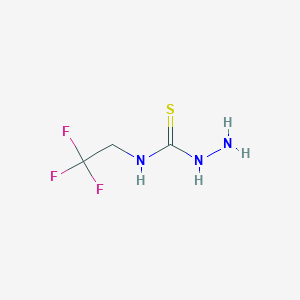
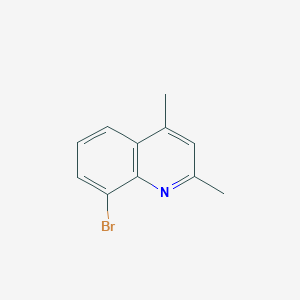
![6-Bromo-7-methyloxazolo[5,4-b]pyridine](/img/structure/B1519114.png)